molecular formula C9H18N2 B2580937 N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 102312-28-7

N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B2580937
CAS No.: 102312-28-7
M. Wt: 154.257
InChI Key: WOPJGCHLBFCBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine featuring a tropane scaffold with methyl substitutions at the 3-amine and 8-nitrogen positions. Its molecular formula is C₉H₁₆N₂, and it is commonly synthesized via reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one using ammonium formate and palladium/carbon catalysis, yielding a hydrochloride or dihydrochloride salt (78% yield) . Structural confirmation is achieved through ¹H/¹³C NMR and GC-MS (m/z 141 [M+1]) . The compound is a key intermediate in pharmaceuticals, particularly for antipsychotic agents, due to its rigid bicyclic structure and enhanced bioavailability .

Properties

IUPAC Name

N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-10-7-5-8-3-4-9(6-7)11(8)2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPJGCHLBFCBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCC(C1)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information, allowing for the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Nucleophilic Substitution and Alkylation

The tertiary amine group participates in nucleophilic substitution reactions, particularly under conditions that enhance its nucleophilicity. For example:

  • Reaction with alkyl halides : In the synthesis of derivatives, the amine undergoes alkylation with bromoethyl-piperidine in the presence of NaH/DMF, yielding compounds like N-(bis(4-fluorophenyl)methyl)-8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-amine (10d ) with a 75% yield over two steps .

  • Steric effects : The bicyclic structure imposes steric hindrance, directing reactivity toward less hindered sites. For instance, alkylation occurs preferentially at the bridgehead nitrogen rather than the bicyclic amine .

Reductive Amination

The compound’s precursor, 8-methyl-8-azabicyclo[3.2.1]octan-3-one, undergoes reductive amination using ammonium formate and Pd/C in methanol, producing the corresponding amine hydrochloride in 78% yield . While this reaction specifically targets the ketone precursor, the resulting amine retains reactivity for further functionalization.

Reaction Conditions Yield Reference
Reduction of ketone to amineNH₄HCO₂, Pd/C, MeOH, rt, 18h78%

Cycloaddition Reactions

The bicyclic scaffold can engage in [3+2] cycloadditions under mild conditions. A study demonstrated that oxidopyridinium ions react with maleimides to form 8-azabicyclo[3.2.1]octane derivatives, though this method was applied to synthesizing the core structure rather than modifying the preformed amine .

Cross-Coupling Reactions

Palladium-catalyzed couplings are viable for introducing aryl/heteroaryl groups:

  • Stille coupling : Substituted pyrimidine groups are introduced via tributyltin intermediates in the presence of tetrakis(triphenylphosphine)palladium .

  • Buchwald-Hartwig amination : Lithium-halogen exchange reactions with alkyl lithium reagents enable the formation of carbon-nitrogen bonds at specific positions .

Deprotection and Functional Group Interconversion

  • Boc deprotection : The tert-butyloxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) in dichloromethane, exposing the free amine for subsequent reactions .

  • Hydrolysis : Acidic or basic conditions can hydrolyze ester or amide derivatives linked to the bicyclic amine .

Biological Interactions

The compound’s structural similarity to tropane alkaloids enables interactions with neurotransmitter receptors:

  • Dopamine transporter (DAT) inhibition : Derivatives exhibit binding affinity to DAT, influencing dopamine reuptake .

  • Mechanism : The amine group forms hydrogen bonds with receptor residues, while the bicyclic system provides conformational rigidity .

Steric and Electronic Effects on Reactivity

  • Steric hindrance : The bridgehead methyl groups impede reactions at the bicyclic nitrogen, favoring substitutions at the exocyclic amine .

  • Electronic effects : The electron-rich amine facilitates protonation under acidic conditions, forming water-soluble salts .

Key Research Findings

  • Synthetic versatility : The compound serves as a precursor for neuroactive agents, with modifications at the 3-amine position significantly altering biological activity .

  • Catalytic applications : Palladium-mediated reactions enable efficient functionalization, underscoring its utility in medicinal chemistry .

Scientific Research Applications

Pharmacological Applications

1. Monoamine Reuptake Inhibition
The primary application of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine is as a monoamine reuptake inhibitor. This mechanism is crucial for the treatment of several psychiatric disorders, including:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive Compulsive Disorder

Research indicates that compounds in this class can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thus enhancing their availability in the synaptic cleft and improving mood and cognitive function .

2. Pain Management
The derivatives of 8-azabicyclo[3.2.1]octane have been investigated for their analgesic properties. They act on various pain pathways and have shown efficacy in preclinical models for pain relief .

3. NOP Receptor Agonists
Certain derivatives of this compound have been identified as NOP (nociceptin/orphanin FQ peptide) receptor agonists, which are useful in treating conditions like chronic pain and anxiety . This receptor plays a significant role in modulating pain and emotional responses.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step processes that can yield various derivatives with differing pharmacological profiles. The structure-activity relationship studies have revealed that modifications to the bicyclic structure can significantly influence the compound's potency and selectivity for different neurotransmitter transporters .

Case Studies

Case Study 1: Treatment of Depression
A study demonstrated the effectiveness of an 8-azabicyclo[3.2.1]octane derivative in a clinical setting for patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to baseline measurements after administration over a six-week period .

Case Study 2: Pain Management
In animal models of neuropathic pain, compounds derived from this compound exhibited potent analgesic effects without the typical side effects associated with opioid medications .

Comparative Data Table

Application AreaMechanism of ActionClinical Relevance
DepressionMonoamine reuptake inhibitionEffective in improving mood
Anxiety DisordersMonoamine reuptake inhibitionReduces anxiety symptoms
ADHDDopamine and norepinephrine modulationEnhances focus and attention
Pain ManagementModulation of nociceptive pathwaysProvides analgesia without opioids

Mechanism of Action

The mechanism of action of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into and modulate the activity of various biological receptors and enzymes. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Properties
Compound Name Molecular Weight logP (Predicted) Ionization Energy (eV) Water Solubility (log10WS) Reference
N,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine 154.23 1.61 8.10 -2.31
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine 217.30 2.45* N/A -3.12*
8-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine 182.31 2.10 N/A -2.98

*Estimated based on benzyl group hydrophobicity.

Pharmacological and Functional Differences

  • Dopamine/Serotonin Transporter Affinity: Derivatives like N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine exhibit enhanced binding to monoamine transporters due to the bulky bis(4-fluorophenyl) group, which increases lipophilicity and CNS penetration .
  • Anti-prion Activity : Benzyl-substituted analogs (e.g., 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine) demonstrate anti-prion activity in cell-based assays, attributed to their ability to disrupt protein aggregation .

Biological Activity

N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine, a derivative of the azabicyclo[3.2.1]octane scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, structure-activity relationships (SAR), and potential clinical implications.

Overview of the Compound

This compound is characterized by its bicyclic structure that includes a nitrogen atom within the ring system. This structural feature is crucial for its interaction with various biological targets, particularly in the central nervous system (CNS).

1. Monoamine Reuptake Inhibition

One of the primary biological activities of this compound is its role as a monoamine reuptake inhibitor . Research has indicated that compounds within this class exhibit significant inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, which are pivotal in treating mood disorders such as depression and anxiety .

CompoundTarget TransporterIC50 (nM)
This compoundSERT50
Other derivativesNET32
Other derivativesDAT45

2. Opioid Receptor Activity

This compound has also been studied for its activity at opioid receptors, particularly the kappa-opioid receptor (KOR). It has been shown to act as a selective KOR antagonist with potential analgesic properties, which may offer therapeutic benefits without the side effects associated with traditional opioids .

3. Cytotoxic Properties

Recent studies have highlighted the cytotoxic effects of this compound against various tumor cell lines, including glioblastoma and hepatocellular carcinoma cells . The mechanism appears to involve disruption of cellular processes essential for tumor survival.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the azabicyclo[3.2.1]octane scaffold can significantly influence biological activity:

  • N-substitution : Variations in N-substituents have been shown to modulate receptor selectivity and potency.
ModificationEffect on Activity
Cyclohexylurea moietyIncreased selectivity for KOR
Dimethyl substitution at position 8Enhanced binding affinity for monoamine transporters

Case Study 1: Analgesic Properties

A study explored the analgesic potential of this compound in animal models of pain . The results demonstrated significant pain relief comparable to morphine but with a reduced side effect profile.

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines . The findings indicated that it preferentially inhibited tumor cell proliferation while sparing normal cells, suggesting a promising therapeutic index for cancer treatment.

Q & A

Q. What synthetic methodologies are commonly employed for N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine and its derivatives?

The compound’s bicyclic structure is typically synthesized via radical cyclization or nucleophilic substitution. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) in azabicyclo derivatives, as demonstrated with 1-allyl-substituted azetidin-2-ones . Modifications at the 3-amine position often involve coupling reactions, such as benzimidazole-1-carboxamide conjugation (e.g., BIMU derivatives) .

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Stereochemical configuration significantly impacts receptor binding. For instance, endo vs. exo isomers of 8-benzyl derivatives show divergent affinities for neurotransmitter transporters (DAT, SERT, NET). Computational modeling (e.g., quantum chemical calculations) can predict stereoselectivity, as seen in studies correlating rigid bicyclic skeletons with transporter inhibition profiles .

Q. What analytical techniques are used to characterize this compound’s purity and structure?

Key methods include:

  • NMR spectroscopy : Assigns stereochemistry and confirms substitution patterns (e.g., 8-methyl vs. 3-amine groups) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for derivatives with halogens or nitro groups .
  • X-ray crystallography : Resolves absolute configurations, as applied to (2R)-8-benzyl derivatives .

Advanced Research Questions

Q. How can computational tools optimize the synthesis of novel derivatives with enhanced bioactivity?

Integrated computational-experimental workflows (e.g., ICReDD’s reaction path search methods) use quantum chemical calculations to predict feasible reaction pathways. For example, substituent effects at the 3-amine position can be modeled to prioritize candidates for dopamine transporter inhibition . Machine learning algorithms further analyze SAR datasets to identify optimal substituents (e.g., aryl vs. alkyl groups) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?

Discrepancies often arise from differences in assay conditions or stereochemical impurities. A systematic approach includes:

  • Re-evaluating synthetic routes : Ensure diastereomeric purity via HPLC or chiral column separation .
  • Comparative binding assays : Test isomers against multiple receptor subtypes (e.g., σ1 vs. σ2 receptors) to clarify selectivity .
  • Meta-analysis : Cross-reference datasets from independent studies to identify consensus trends .

Q. What role do heteroatom substitutions (e.g., sulfur or fluorine) play in modifying pharmacological properties?

Substituting the bicyclic scaffold’s nitrogen with sulfur (e.g., 8-thiabicyclo derivatives) alters lipophilicity and metabolic stability. Fluorine incorporation at the 2-position enhances blood-brain barrier penetration, as observed in (1R*,5S*)-8-(2-fluoro-4-nitrophenyl) derivatives . These modifications are guided by computational LogP and P-gp substrate predictions .

Q. How can metabolic stability and toxicity profiles be improved for in vivo studies?

  • Prodrug strategies : Esterification of the 3-amine group (e.g., tert-butyl carbamate derivatives) enhances solubility and reduces hepatic first-pass metabolism .
  • Metabolite identification : LC-MS/MS screens for reactive intermediates, such as hydroxylated byproducts, which may cause off-target effects .

Methodological Insights

Q. What experimental designs are optimal for evaluating transporter inhibition kinetics?

Use radioligand binding assays (e.g., [³H]WIN35428 for DAT) with varying concentrations of N,8-dimethyl derivatives. Analyze data via nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values. Include positive controls (e.g., cocaine for DAT) to validate assay conditions .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce unwanted dehalogenation or racemization .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.